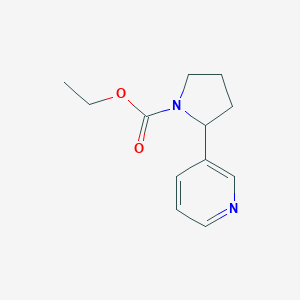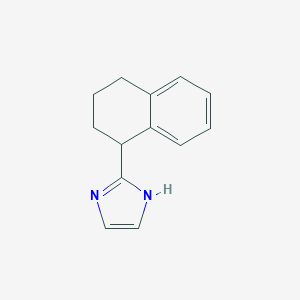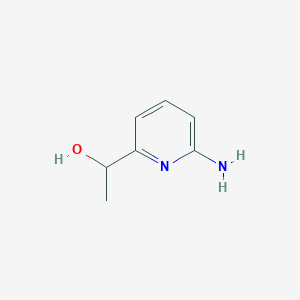
1-(6-氨基吡啶-2-基)乙醇
描述
“1-(6-Aminopyridin-2-yl)ethanol” is a chemical compound with the linear formula C7H10O1N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(6-Aminopyridin-2-yl)ethanol” is represented by the linear formula C7H10O1N2 . The InChI key is OXTSQYYVINKIRH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Aminopyridin-2-yl)ethanol” include its solid form and its InChI key OXTSQYYVINKIRH-UHFFFAOYSA-N . Its molecular weight is 138.17 g/mol.科学研究应用
Pharmacological Research
1-(6-Aminopyridin-2-yl)ethanol: is a compound that plays a significant role in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry . These derivatives are found in various classes of pharmaceuticals and have been the subject of extensive research for their potential as therapeutic agents. The compound’s structure allows for the development of new drugs with improved efficacy and safety profiles.
Material Science
In material science, 1-(6-Aminopyridin-2-yl)ethanol can be used to create functional polymers with thermoresponsive properties . These polymers exhibit upper critical solution temperature (UCST) behavior, making them suitable for applications in smart materials and coatings that respond to temperature changes.
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity . Its presence in synthetic pathways can lead to the development of novel compounds with unique properties, which can be further explored for various chemical applications.
Analytical Chemistry
1-(6-Aminopyridin-2-yl)ethanol: is utilized in analytical chemistry for the synthesis of reagents and standards used in NMR, HPLC, LC-MS, and UPLC techniques . These applications are essential for the qualitative and quantitative analysis of substances in complex mixtures.
Biochemistry
In biochemistry, the compound is involved in the study of enzyme reactions and biochemical pathways . It can act as a precursor or an intermediate in the synthesis of biomolecules, aiding in the understanding of biological processes at the molecular level.
Environmental Applications
The compound’s derivatives can be incorporated into polymers with tunable UCST behavior in water/alcohol mixtures, which have potential environmental applications . These materials can be designed to respond to environmental stimuli, making them useful in the development of eco-friendly products.
安全和危害
作用机制
Target of Action
It is known that the compound is a derivative of 2,6-diaminopyridine . Diaminopyridine-based compounds are often found in drugs or bioactive molecules . The piperazine moiety, which is similar to the pyridine ring in 1-(6-Aminopyridin-2-yl)ethanol, is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
Based on its structural similarity to 2,6-diaminopyridine-based compounds, it can be inferred that it may interact with its targets in a similar manner . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
It is known that diaminopyridine-based compounds can affect various biochemical pathways
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (138167 Da), boiling point (4194±300 °C), and density (13±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that diaminopyridine-based compounds can have various biological effects, including anti-fibrotic activities
Action Environment
The action of 1-(6-Aminopyridin-2-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s thermoresponsive behavior can be tuned by varying the concentration of the compound solution, the nature of the alcohol, or the composition of the solvent mixture . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.
属性
IUPAC Name |
1-(6-aminopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSQYYVINKIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Aminopyridin-2-yl)ethanol | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






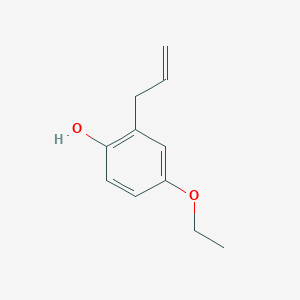
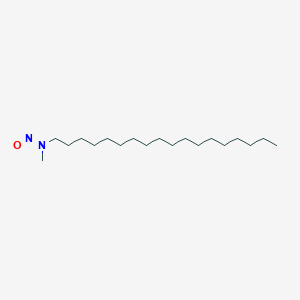
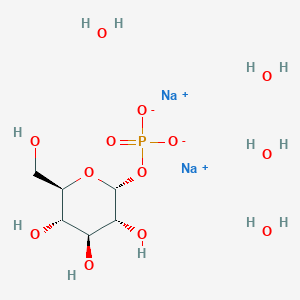
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)

